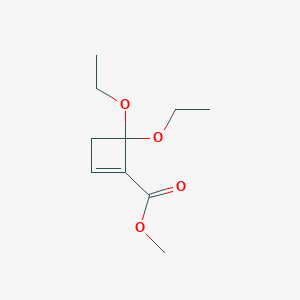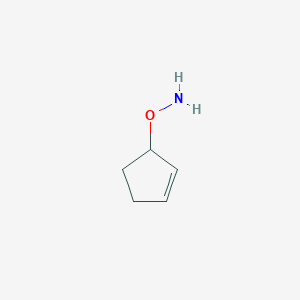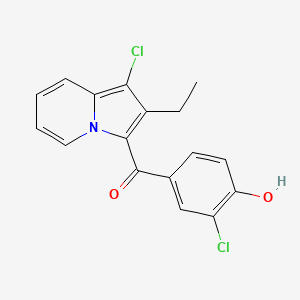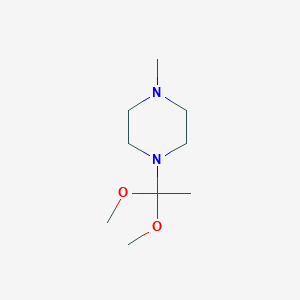
1-(1,1-Dimethoxyethyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethoxyethyl)-4-methylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and features a dimethoxyethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dimethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dimethoxyethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dimethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dimethoxyethyl)dimethylamine: Shares the dimethoxyethyl group but differs in the amine structure.
N,N-Dimethylacetamide dimethyl acetal: Similar in structure but with different functional groups.
Uniqueness
1-(1,1-Dimethoxyethyl)-4-methylpiperazine is unique due to its combination of the piperazine ring and the dimethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
72292-86-5 |
|---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-(1,1-dimethoxyethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2O2/c1-9(12-3,13-4)11-7-5-10(2)6-8-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
QFQDETWHQZWQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N1CCN(CC1)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
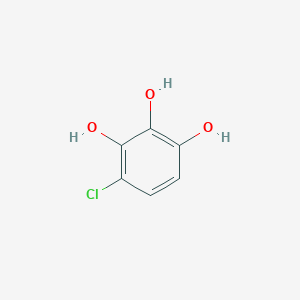
silane](/img/structure/B14454401.png)
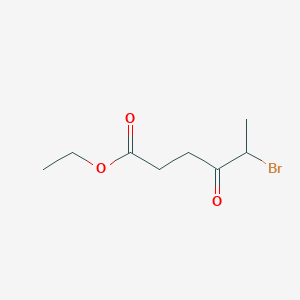
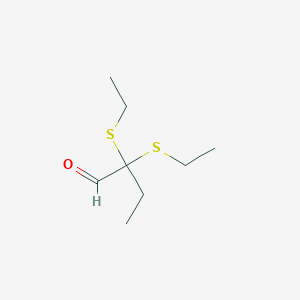
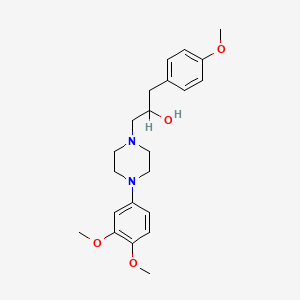
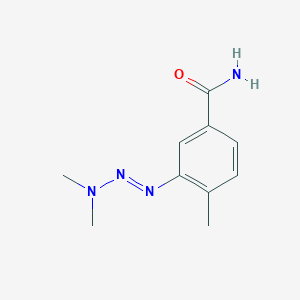
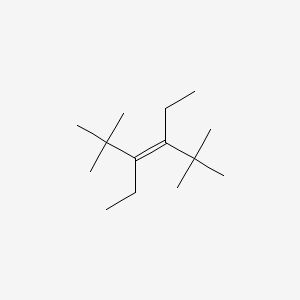

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
